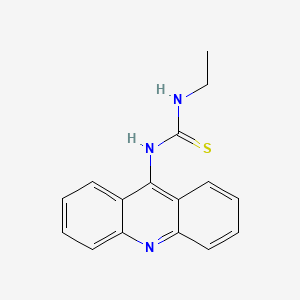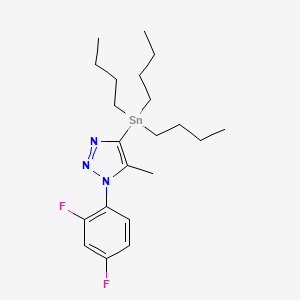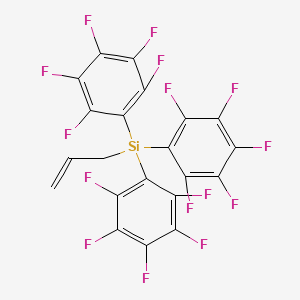![molecular formula C25H33ClN2O4S2 B14199308 (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite CAS No. 877994-49-5](/img/structure/B14199308.png)
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methanesulfonyl group, an indene moiety, and a chlorophenyl-cyclobutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite involves multiple steps, including the formation of the indene moiety, the introduction of the methanesulfonyl group, and the coupling with the chlorophenyl-cyclobutyl group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite is studied for its unique structural features and reactivity. It can serve as a building block for synthesizing more complex molecules and exploring new reaction pathways.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could enable it to bind to specific targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite may have potential therapeutic applications. Researchers may explore its efficacy and safety in treating various diseases, leveraging its unique chemical properties to develop new medications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity
作用機序
The mechanism of action of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and indene derivatives, such as:
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
- **(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite
Uniqueness
The uniqueness of (1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl ®-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite lies in its specific stereochemistry and the combination of functional groups
特性
CAS番号 |
877994-49-5 |
|---|---|
分子式 |
C25H33ClN2O4S2 |
分子量 |
525.1 g/mol |
IUPAC名 |
N-[(1R,2S)-2-[(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]sulfinamoyloxy-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C25H33ClN2O4S2/c1-17(2)15-23(25(13-6-14-25)19-9-11-20(26)12-10-19)27-33(29)32-22-16-18-7-4-5-8-21(18)24(22)28-34(3,30)31/h4-5,7-12,17,22-24,27-28H,6,13-16H2,1-3H3/t22-,23+,24+,33+/m0/s1 |
InChIキー |
KWLKVVWARKCOPA-XWMGVVOCSA-N |
異性体SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N[S@](=O)O[C@H]3CC4=CC=CC=C4[C@H]3NS(=O)(=O)C |
正規SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NS(=O)OC3CC4=CC=CC=C4C3NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)



![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)

![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)

